molecular formula C19H21NO2 B1619018 Oxitriptyline CAS No. 29541-85-3

Oxitriptyline

Cat. No.: B1619018
CAS No.: 29541-85-3
M. Wt: 295.4 g/mol
InChI Key: VBEZUCAXMREMFB-UHFFFAOYSA-N
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Description

Oxitriptyline is a tricyclic compound known for its anticonvulsant properties. It belongs to the dibenzocycloheptene family and has the chemical formula C19H21NO2 . Despite its promising pharmacological profile, this compound was never marketed .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of oxitriptyline involves the reaction of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl with dimethylcarbamoyl chloride in the presence of a base such as triethylamine . The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Oxitriptyline can undergo various chemical reactions, including:

    Oxidation: Oxidation of the tricyclic ring system can lead to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylcarbamoyl moiety.

Common Reagents and Conditions:

    Oxidation: Reagents like or in acidic conditions.

    Reduction: Reagents such as or .

    Substitution: Nucleophiles like or under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted carbamoyl derivatives.

Scientific Research Applications

Mechanism of Action

Oxitriptyline exerts its effects primarily through its interaction with the central nervous system. It is believed to modulate the activity of neurotransmitters by inhibiting the reuptake of norepinephrine and serotonin , thereby increasing their availability in the synaptic cleft. This action helps stabilize neuronal activity and prevent seizures .

Comparison with Similar Compounds

    Amitriptyline: Another tricyclic compound used as an antidepressant.

    Nortriptyline: A metabolite of amitriptyline with similar pharmacological properties.

    Imipramine: A tricyclic antidepressant with a similar structure but different therapeutic uses.

Uniqueness: Oxitriptyline’s primary uniqueness lies in its anticonvulsant properties, which distinguish it from other tricyclic compounds primarily used as antidepressants. Its specific chemical structure also contributes to its distinct pharmacological profile .

Properties

CAS No.

29541-85-3

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

N,N-dimethyl-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyloxy)acetamide

InChI

InChI=1S/C19H21NO2/c1-20(2)18(21)13-22-19-16-9-5-3-7-14(16)11-12-15-8-4-6-10-17(15)19/h3-10,19H,11-13H2,1-2H3

InChI Key

VBEZUCAXMREMFB-UHFFFAOYSA-N

SMILES

CN(C)C(=O)COC1C2=CC=CC=C2CCC3=CC=CC=C13

Canonical SMILES

CN(C)C(=O)COC1C2=CC=CC=C2CCC3=CC=CC=C13

29541-85-3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Washed sodium hydride (2.6 g, 64.6 mmol, 60 weight % in oil) two times with hexane under a nitrogen atmosphere. Added 50 mL of dry ether, and then added dibenzosuberol (13.6 g, 64.6 mmol) dissolved in 30 mL of dry ether followed by 2-chloro-N,N-dimethylacetamide (7.8 g, 64.6 mmol) dissolved in 20 mL of dry ether. Stirred at room temperature for 16 hours. Added water, and separated layers. Evaporated the organic solution, and triturated the residue with carbon tetrachloride and hexane. Filtered the white solid to give 13.79 g (72% yield) of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl-oxy-N,N-dimethylacetamide.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
7.8 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

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